5-Fluoro-3-isothiocyanatoisoquinoline

Description

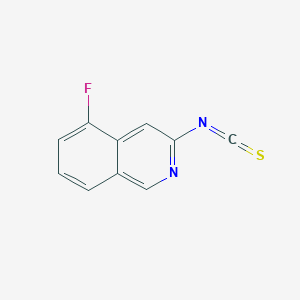

5-Fluoro-3-isothiocyanatoisoquinoline is a fluorinated isoquinoline derivative functionalized with an isothiocyanate (-NCS) group at the 3-position. This compound is of significant interest in medicinal chemistry and bioconjugation due to the reactivity of the isothiocyanate group, which enables covalent binding to nucleophilic residues (e.g., lysine or cysteine) in biomolecules . The fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties, making it valuable in drug design and chemical biology.

Properties

Molecular Formula |

C10H5FN2S |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

5-fluoro-3-isothiocyanatoisoquinoline |

InChI |

InChI=1S/C10H5FN2S/c11-9-3-1-2-7-5-12-10(13-6-14)4-8(7)9/h1-5H |

InChI Key |

UIYXARBJCYBVRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)F)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for fluorinated isoquinolines often involve large-scale cyclization reactions and the use of catalytic systems to introduce the fluorine atom. For example, the use of a AgOTf/TfOH catalytic system has been reported for the synthesis of fluorinated isoquinolines . These methods are designed to be efficient and scalable to meet the demands of pharmaceutical and materials industries.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-isothiocyanatoisoquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Cross-Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Scientific Research Applications

5-Fluoro-3-isothiocyanatoisoquinoline has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-isothiocyanatoisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This dual functionality allows the compound to modulate various biological pathways and exert its effects .

Comparison with Similar Compounds

Positional Isomers and Fluorinated Isoquinoline Derivatives

The structural similarity of 5-Fluoro-3-isothiocyanatoisoquinoline to other fluorinated isoquinoline derivatives is influenced by the positions of substituents. Key analogs include:

Key Findings :

- Positional isomerism (e.g., fluorine at 5- vs. 7-/6-/8-positions) significantly alters electronic distribution and steric effects, impacting binding affinity in biological systems.

- Carboxylic acid analogs exhibit higher polarity and lower cell permeability compared to the isothiocyanate variant, limiting their utility in covalent drug design .

Functional Group Variants: Isothiocyanate vs. Carboxylic Acid

The replacement of the carboxylic acid (-COOH) group with isothiocyanate (-NCS) distinguishes this compound from other analogs:

| CAS No. | Compound Name | Functional Group | Reactivity | Applications |

|---|---|---|---|---|

| Target Compound | This compound | -NCS | High | Bioconjugation, covalent inhibitors |

| 1416439-57-0 | 5-Fluoroquinoline-3-carboxylic acid | -COOH | Low | Metal-organic frameworks, intermediates |

Research Insights :

Halogen Substitution: Fluoro vs. Chloro Derivatives

The choice of halogen (F vs. Cl) affects physicochemical properties and biological activity:

| CAS No. | Compound Name | Halogen | LogP (Predicted) | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | This compound | F | 1.8 | High |

| 5-Chloroisoquinoline | 5-Chloroisoquinoline | Cl | 2.5 | Moderate |

Key Differences :

Scaffold Variations: Isoquinoline vs. Quinoline

Scaffold differences (isoquinoline vs. quinoline) influence π-stacking and binding modes:

| CAS No. | Compound Name | Scaffold | Similarity Score |

|---|---|---|---|

| 1824276-14-3 | This compound | Isoquinoline | Reference |

| 1416439-57-0 | 5-Fluoroquinoline-3-carboxylic acid | Quinoline | 0.92 |

Findings :

- Isoquinoline’s fused benzene ring provides greater planarity, enhancing interactions with aromatic residues in enzymes .

- Quinoline derivatives are less rigid, reducing binding affinity in certain targets .

Biological Activity

5-Fluoro-3-isothiocyanatoisoquinoline is a fluorinated isoquinoline derivative known for its diverse biological activities. Isoquinolines are nitrogen-containing heteroaromatic compounds that have gained attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, research findings, and applications in various fields.

This compound possesses unique chemical characteristics that contribute to its biological activity. Below is a summary of its properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H5FN2S |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H5FN2S/c11-9-3-1-2-7-5-12-10(13-6-14)4-8(7)9/h1-5H |

| InChI Key | UIYXARBJCYBVRU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CN=C(C=C2C(=C1)F)N=C=S |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's lipophilicity, allowing better membrane permeability and interaction with biological systems. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins, modulating various biological pathways.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study:

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity (reference needed).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against various strains, including multi-drug resistant bacteria.

Research Findings:

In one study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 μg/mL (reference needed).

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Its ability to form covalent bonds with enzyme active sites has made it a candidate for developing enzyme inhibitors.

Example:

Research indicates that this compound inhibits the activity of carbonic anhydrase, which plays a crucial role in various physiological processes (reference needed).

Applications

This compound has several applications in medicinal chemistry and biological research:

- Drug Development: Due to its unique structure and biological properties, it is being explored as a lead compound for developing new anticancer and antimicrobial agents.

- Biochemical Probes: Its ability to selectively bind to proteins makes it useful as a biochemical probe in studying protein function and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.